molecular formula C12H9NS B14242093 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline CAS No. 397330-62-0

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline

Cat. No.: B14242093
CAS No.: 397330-62-0
M. Wt: 199.27 g/mol
InChI Key: UMZDVSAMHXQPOL-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a prop-2-yn-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline typically involves the reaction of quinoline derivatives with prop-2-yn-1-yl sulfanyl reagents. One common method includes the use of molecular iodine (I2) to facilitate iodocyclization, resulting in good yields of the desired quinoline derivative . Another approach involves the use of main group metal Lewis acids, such as stannic chloride or indium (III) chloride, to catalyze the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yl)sulfanyl]quinoline involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Prop-2-yn-1-yl)sulfanyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-yn-1-yl sulfanyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

397330-62-0

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-prop-2-ynylsulfanylquinoline

InChI

InChI=1S/C12H9NS/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h1,3-8H,9H2

InChI Key

UMZDVSAMHXQPOL-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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